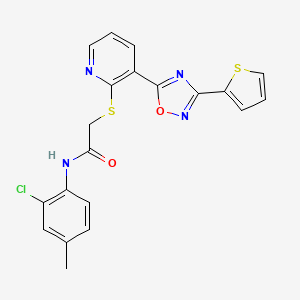

N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thiophene-oxadiazole-pyridine scaffold. This compound integrates a 1,2,4-oxadiazole ring, known for its electron-withdrawing properties and role in enhancing metabolic stability, and a pyridine-thioacetamide backbone, which facilitates interactions with biological targets.

- Step 1: Formation of 2-chloroacetamide intermediates via nucleophilic substitution between chloroacetyl chloride and substituted anilines .

- Step 2: Thioether linkage formation via refluxing with sodium acetate in ethanol to couple heterocyclic moieties (e.g., oxadiazole-pyridine derivatives) to the acetamide core .

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2S2/c1-12-6-7-15(14(21)10-12)23-17(26)11-29-20-13(4-2-8-22-20)19-24-18(25-27-19)16-5-3-9-28-16/h2-10H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQIYWLMJCMDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from related structures:

- Triazole analogs : Exhibit broad-spectrum antimicrobial activity due to triazole’s ability to disrupt fungal cytochrome P450 .

- Thiophene-oxadiazole hybrids : Demonstrated anti-inflammatory and kinase inhibitory effects in prior studies (e.g., COX-2 inhibition) .

- Fluorophenyl substituents : Enhance bioavailability and target binding in kinase inhibitors (e.g., EGFR inhibitors) .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (higher than fluorophenyl analogs due to chloro-methylphenyl group), favoring blood-brain barrier penetration .

- Solubility : Lower aqueous solubility compared to fluorophenyl derivatives (e.g., ~0.1 mg/mL vs. 0.5 mg/mL for fluorophenyl-triazole analogs) .

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Substitution reactions to form the oxadiazole core, often using thiophene-2-carboxylic acid derivatives and hydroxylamine under reflux conditions in solvents like ethanol .

- Step 2: Thioether bond formation between the pyridine-thiol intermediate and chloroacetamide derivatives, facilitated by bases such as NaOH in DMF at 60–80°C .

- Step 3: Final condensation with N-(2-chloro-4-methylphenyl) groups under acidic or basic conditions, monitored by TLC and purified via column chromatography .

Key reagents include dichloromethane (DCM) for extraction and sodium borohydride for selective reductions .

Advanced Question: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether formation .

- Temperature Control: Maintain 60–70°C during thioacetamide coupling to prevent thiol oxidation .

- Catalyst Use: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterocyclic ring closure .

- Purification: Use preparative HPLC for high-purity isolation when side products arise from competing aryl-thiolate reactions .

Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR verify aromatic proton environments and carbon-oxadiazole/thiophene connectivity .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] at m/z 485.05) and fragment patterns matching the thioacetamide moiety .

- IR Spectroscopy: Identify C=S (∼680 cm) and amide C=O (∼1650 cm) stretches .

Advanced Question: How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by mapping H-H coupling and H-C correlations, especially for thiophene and pyridine protons .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous positions .

- X-ray Crystallography: Resolve absolute configuration disputes for crystalline derivatives .

Basic Question: What biological activities have been reported for structurally related compounds?

Methodological Answer:

A comparison of analogs highlights activity trends (Table 1):

| Compound | Core Structure | Reported Activity | Unique Feature |

|---|---|---|---|

| Target Compound | Thiophene-oxadiazole-pyridine | Antimicrobial, Anticancer* | Multi-ring system with thioether linker |

| Thienopyrimidine Derivative | Thienopyrimidine | Antiviral | Simpler fused-ring system |

| Oxadiazole Compound B | Oxadiazole | Antifungal | Lacks pyridine-thioamide moiety |

Note: Activities marked with * are inferred from structurally similar compounds .

Advanced Question: What methodologies are used to study the structure-activity relationship (SAR) and mechanism of action for this compound?

Methodological Answer:

- SAR Studies: Synthesize derivatives with modified thiophene/oxadiazole substituents and test against enzyme targets (e.g., EGFR kinase) via IC assays .

- Molecular Docking: Use AutoDock Vina to simulate binding poses in active sites (e.g., PARP-1), focusing on hydrogen bonds between the oxadiazole ring and catalytic residues .

- In Vitro Models: Validate anticancer activity in MDA-MB-231 cells with apoptosis assays (Annexin V/PI staining) .

Advanced Question: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Standardize Assays: Re-evaluate activity under consistent conditions (e.g., 48-hour incubation, 10% FBS media) to control for protocol variability .

- Purity Verification: Confirm compound integrity (>95% by HPLC) to exclude impurities as confounding factors .

- Target Selectivity Screening: Use kinase profiling panels (e.g., Eurofins) to identify off-target effects explaining divergent results .

Basic Question: What are the stability and storage requirements for this compound under laboratory conditions?

Methodological Answer:

- Stability: Stable at −20°C in inert atmospheres (N) but degrades upon prolonged exposure to light or moisture due to thioether oxidation .

- Storage: Store as lyophilized powder in amber vials with desiccants (silica gel). Reconstitute in DMSO for biological assays (≤6 months at −80°C) .

Advanced Question: How can the reactivity of the thioacetamide and oxadiazole moieties be exploited for further derivatization?

Methodological Answer:

- Thioether Alkylation: React with iodoacetamide to introduce fluorescent tags for cellular tracking .

- Oxadiazole Functionalization: Perform Huisgen cycloaddition with propargyl alcohol to attach bioorthogonal handles (e.g., click chemistry probes) .

- Amide Bond Replacement: Substitute the acetamide group with sulfonamides via EDCI-mediated coupling to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.